4-Bromo-5-ethyl-3-methylisoxazole
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Overview
Description
4-Bromo-5-ethyl-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the fifth position, and a methyl group at the third position. Isoxazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
The synthesis of 4-Bromo-5-ethyl-3-methylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . Industrial production methods often employ these catalytic processes to ensure high efficiency and scalability.
Chemical Reactions Analysis
4-Bromo-5-ethyl-3-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: As mentioned earlier, the compound can participate in (3 + 2) cycloaddition reactions to form various derivatives.
Scientific Research Applications
4-Bromo-5-ethyl-3-methylisoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethyl-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Bromo-5-ethyl-3-methylisoxazole can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole: Lacks the bromine and ethyl groups, resulting in different chemical and biological properties.
3,5-Dimethylisoxazole: Contains two methyl groups, which can influence its reactivity and biological activity.
4-Chloro-5-ethyl-3-methylisoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Biological Activity
4-Bromo-5-ethyl-3-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique substitution pattern that includes a bromine atom at the fourth position, an ethyl group at the fifth position, and a methyl group at the third position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.
The molecular formula of this compound is C7H8BrN2O with a molecular weight of approximately 234.05 g/mol. The presence of the bromine atom enhances its electrophilic character, while the ethyl and methyl groups influence its solubility and steric properties, which are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It can bind to various enzymes and receptors, altering their activity and leading to significant biological effects. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to antimicrobial properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism likely involves interference with essential bacterial processes.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.
- Anticancer Effects : There is emerging evidence that compounds in the isoxazole family possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Comparative Analysis
The following table compares this compound with other related isoxazole derivatives based on their chemical structure and potential biological activities:
Compound Name | Key Features | Unique Aspects |
---|---|---|
5-Methylisoxazole | Lacks bromine and ethyl groups | Simpler structure; different reactivity |
3,5-Dimethylisoxazole | Contains two methyl groups | Alters reactivity and biological activity |
4-Chloro-5-ethyl-3-methylisoxazole | Chlorine instead of bromine | Different electronic properties affecting reactivity |
The distinct substitution pattern of this compound provides it with unique chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria in vitro, suggesting its potential use as an antibacterial agent .
- Anticancer Activity : Research focused on its effects on cancer cell lines indicated that it could induce apoptosis in certain types of cancer cells. This was attributed to its ability to interact with specific signaling pathways involved in cell survival .
- Mechanistic Insights : Further investigations into its mechanism revealed that this compound might act as a competitive inhibitor for key enzymes involved in metabolic pathways essential for pathogen survival.
Properties
IUPAC Name |
4-bromo-5-ethyl-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-3-5-6(7)4(2)8-9-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCWJLFHSJBJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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